2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid
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Overview
Description
2-[(5-Oxo-4-oxatricyclo[42103,7]nonane-9-carbonyl)amino]benzoic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid typically involves the acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides. This reaction is carried out by heating the reactants in boiling glacial acetic acid, resulting in the formation of trans-diacetoxy imides of the norbornane series .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid: Shares a similar tricyclic structure but lacks the benzoic acid moiety.
2-Iodo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid: Contains an iodine atom, which imparts different chemical properties.
Uniqueness
2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid is unique due to its combination of a tricyclic core with a benzoic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[(5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c18-14(17-10-4-2-1-3-8(10)15(19)20)12-7-5-9-11(6-7)22-16(21)13(9)12/h1-4,7,9,11-13H,5-6H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJMCHMHVOQJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=CC=C4C(=O)O)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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